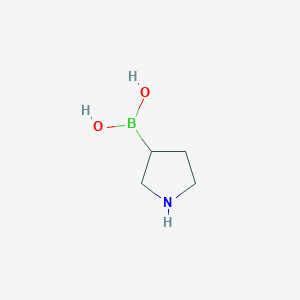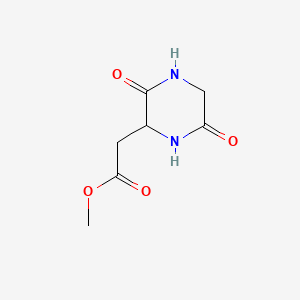
Pyrrolidin-3-ylboronic acid
概要
説明
Pyrrolidin-3-ylboronic acid is a chemical compound with the formula C4H10BNO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyrrolidine compounds involves two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For example, proline derivatives can be used for the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of pyrrolidine compounds is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .Chemical Reactions Analysis
Pyrrolidine compounds are widely used in medicinal chemistry due to their ability to undergo various chemical reactions . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, and preformed pyrrolidine rings can be functionalized .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine compounds can be influenced by various factors. For example, the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and improve ADME/Tox results for drug candidates .科学的研究の応用
Synthesis of Heterocyclic Compounds : Pyrrolidin-3-ylboronic acid derivatives are used in the synthesis of 3-hetarylpyrroles through Suzuki–Miyaura cross-coupling, demonstrating their utility in creating new compounds with potential biological activities (Matyugina et al., 2020).
Medicinal Chemistry : Pyrrolidine derivatives, including those related to pyrrolidin-3-ylboronic acid, have applications in medicinal chemistry. They are used in the synthesis of various bioactive molecules and pharmaceuticals, demonstrating their importance in drug development (Żmigrodzka et al., 2022).
Sensor Development : Some derivatives are used in the development of chemosensors, such as a pyrrolidine constrained bipyridyl-dansyl fluoroionophore for selective sensing of Al(3+) ions (Maity & Govindaraju, 2010).
Synthesis of Spirooxindole Derivatives : Pyrrolidin-3-ylboronic acid derivatives are utilized in the enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindoles], which are important due to their biological activities (Chen et al., 2009).
Synthesis of Pyrrolidines : They are instrumental in the versatile synthesis of pyrrolidine structures, which are significant in synthetic and medicinal chemistry. This includes the asymmetric synthesis of enantioselective pyrrolidines (Adrio & Carretero, 2019).
Pharmacokinetic Studies : Pyrrolidin-3-ylboronic acid derivatives are also used in pharmacokinetic studies to understand drug behavior in the body. For example, PF-184298, a derivative, was used in studies addressing human pharmacokinetic uncertainty (Harrison et al., 2012).
作用機序
Safety and Hazards
将来の方向性
Pyrrolidine compounds have a wide range of applications in drug discovery due to their versatile scaffold . They can be used to design new compounds with different biological profiles . The future of Pyrrolidin-3-ylboronic acid in medicinal chemistry looks promising, with potential applications in the treatment of various diseases .
特性
IUPAC Name |
pyrrolidin-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BNO2/c7-5(8)4-1-2-6-3-4/h4,6-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXYWZUJUOXWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCNC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidin-3-ylboronic acid | |
CAS RN |
120347-75-3 | |
| Record name | Boronic acid, 3-pyrrolidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120347-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B1167097.png)